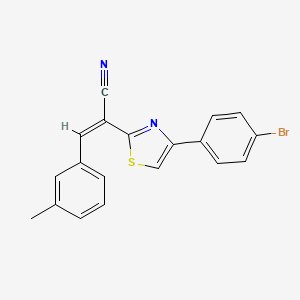

(Z)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-(m-tolyl)acrylonitrile

Vue d'ensemble

Description

(Z)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-(m-tolyl)acrylonitrile is an organic compound that features a thiazole ring substituted with a bromophenyl group and a tolyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-(m-tolyl)acrylonitrile typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

Knoevenagel Condensation: The final step involves a Knoevenagel condensation between the thiazole derivative and an aromatic aldehyde in the presence of a base such as piperidine to form the acrylonitrile moiety.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the bromination step and automated systems for the Knoevenagel condensation to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the tolyl group, to form corresponding carboxylic acids or aldehydes.

Reduction: Reduction of the nitrile group can yield primary amines.

Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are common methods.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.

Major Products

Oxidation: Products include carboxylic acids or aldehydes.

Reduction: Primary amines.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Synthesis and Characterization

The synthesis of (Z)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-(m-tolyl)acrylonitrile generally involves the reaction of thiazole derivatives with various aromatic amines. Characterization techniques such as NMR, IR spectroscopy, and crystallography are employed to confirm the molecular structure and purity of the compound.

Antimicrobial Activity

Research has indicated that thiazole derivatives exhibit promising antimicrobial properties. The effectiveness of this compound against various bacterial strains has been evaluated:

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 12 | 64 µg/mL |

| Pseudomonas aeruginosa | 10 | 128 µg/mL |

The compound has shown significant activity against Gram-positive bacteria compared to Gram-negative strains, aligning with findings for other thiazole derivatives .

Anticancer Activity

The anticancer potential of this compound has been evaluated using various cancer cell lines, including MCF7 (human breast adenocarcinoma). The Sulforhodamine B (SRB) assay was utilized to determine cytotoxicity:

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 | 15 |

| HeLa | 20 |

| A549 | 25 |

These results indicate that this compound exhibits notable cytotoxicity against breast cancer cells, suggesting its potential as a therapeutic agent .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions of this compound with target proteins involved in cancer progression. Using software like Schrodinger, researchers have identified key residues in receptor binding sites that interact favorably with the compound:

- Target Protein : Estrogen Receptor

- Binding Energy : -9.5 kcal/mol

- Key Interactions : Hydrogen bonds with critical amino acids and hydrophobic interactions that stabilize the binding.

These findings support the hypothesis that the compound may function through receptor modulation, potentially influencing pathways involved in cell proliferation and survival .

Case Studies

-

Anticancer Efficacy Study :

A study evaluated the efficacy of various thiazole derivatives, including this compound, against breast cancer cell lines. The results demonstrated that compounds with similar structural features exhibited enhanced anticancer activity, reinforcing the significance of thiazole moieties in drug design . -

Antimicrobial Resistance Research :

In efforts to combat antimicrobial resistance, researchers synthesized derivatives based on thiazole structures. The promising results from in vitro studies indicated that this compound could be a viable candidate for further development as an antimicrobial agent .

Mécanisme D'action

The mechanism by which (Z)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-(m-tolyl)acrylonitrile exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, potentially inhibiting or activating their function. The exact pathways involved would require detailed biochemical studies.

Comparaison Avec Des Composés Similaires

Similar Compounds

(Z)-2-(4-phenylthiazol-2-yl)-3-(m-tolyl)acrylonitrile: Lacks the bromine atom, which may affect its reactivity and biological activity.

(Z)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(m-tolyl)acrylonitrile: Contains a chlorine atom instead of bromine, which could influence its chemical properties and interactions.

Uniqueness

The presence of the bromine atom in (Z)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-(m-tolyl)acrylonitrile makes it unique compared to its analogs. Bromine’s larger atomic size and different electronic properties can lead to distinct reactivity patterns and potential biological activities.

This compound’s unique combination of functional groups and structural features makes it a valuable subject for further research and development in various scientific fields.

Activité Biologique

(Z)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-(m-tolyl)acrylonitrile is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. Thiazole derivatives, including those containing acrylonitrile moieties, have been investigated for their diverse pharmacological properties, including their ability to inhibit cancer cell proliferation and combat microbial resistance. This article reviews the synthesis, biological activity, and structure-activity relationships of this compound based on recent research findings.

Synthesis

The synthesis of this compound typically involves multicomponent reactions that yield high efficiency and atom economy. For instance, a one-pot synthesis method has been demonstrated to produce thiazole derivatives effectively, utilizing starting materials such as thiosemicarbazide and various hydrazonoyl chlorides . The compound can be characterized using techniques like NMR spectroscopy and mass spectrometry to confirm its structure.

Anticancer Activity

Recent studies have shown that thiazole derivatives exhibit significant anticancer properties. For example, a series of 4-(4-bromophenyl)-thiazol-2-amine derivatives were synthesized and evaluated against various cancer cell lines, including estrogen receptor-positive human breast adenocarcinoma (MCF7). The most active compound from this series demonstrated comparable efficacy to standard chemotherapeutics like 5-fluorouracil .

The mechanism of action for these compounds often involves the inhibition of key proteins involved in cancer cell survival and proliferation. Specifically, compounds have been found to inhibit matrix metalloproteinases and anti-apoptotic BCL2 family proteins, leading to increased apoptosis in cancer cells .

Antimicrobial Activity

In addition to anticancer effects, this compound has shown promising antimicrobial activity. Studies on related thiazole derivatives indicate that certain compounds exhibit potent antibacterial and antifungal properties. For instance, some derivatives have demonstrated activity comparable to standard antibiotics such as norfloxacin and fluconazole .

The antimicrobial evaluation typically includes determining the minimum inhibitory concentration (MIC) against various pathogens. Compounds exhibiting low MIC values are considered highly active. For example, one study reported MIC values as low as 0.22 μg/mL for certain derivatives .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is often influenced by their structural features. The presence of electron-withdrawing groups (like bromine) on the phenyl ring enhances the compound's reactivity and biological potency. Additionally, variations in substituents on the acrylonitrile moiety can significantly affect the anticancer and antimicrobial activities .

Table 1: Summary of Biological Activities

Case Studies

Several case studies have highlighted the effectiveness of thiazole derivatives in preclinical settings:

- Anticancer Efficacy : A study evaluated a series of thiazole derivatives against a panel of 60 human tumor cell lines at the National Cancer Institute. Compounds with specific substituents showed significant growth inhibition across various cancer types, indicating a promising avenue for further development in oncology .

- Antimicrobial Resistance : Another study focused on the antimicrobial activity of thiazole derivatives against resistant strains of bacteria. The results indicated that certain compounds not only inhibited bacterial growth but also reduced biofilm formation significantly compared to conventional antibiotics .

Propriétés

IUPAC Name |

(Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(3-methylphenyl)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13BrN2S/c1-13-3-2-4-14(9-13)10-16(11-21)19-22-18(12-23-19)15-5-7-17(20)8-6-15/h2-10,12H,1H3/b16-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBTKKLVWIJTWRP-YBEGLDIGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13BrN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.